molecular formula C7H12N2O B6145877 1-tert-butyl-1H-pyrazol-3-ol CAS No. 946572-01-6

1-tert-butyl-1H-pyrazol-3-ol

Cat. No.: B6145877
CAS No.: 946572-01-6
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-1H-pyrazol-3-ol (CAS: 946572-01-6) is a heterocyclic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol. Structurally, it consists of a pyrazole ring substituted with a hydroxyl (-OH) group at position 3 and a bulky tert-butyl group at position 1. This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and intermolecular interactions. The compound is commercially available for research purposes, though specific physical properties such as boiling point and detailed safety data (e.g., GHS pictograms) remain unreported in publicly accessible literature .

Properties

CAS No.

946572-01-6

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazol-3-ol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is often catalyzed by transition metals or other catalysts .

Industrial Production Methods: Industrial production of 1-tert-butyl-1H-pyrazol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and efficient reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkyl or acyl pyrazole derivatives .

Scientific Research Applications

1-tert-butyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-tert-butyl-1H-pyrazol-3-ol with structurally related pyrazole derivatives, focusing on substituent effects, synthetic utility, and applications.

Compound Molecular Formula Substituents Key Properties/Applications References
1-tert-butyl-1H-pyrazol-3-ol C₇H₁₂N₂O -OH (C3), tert-butyl (N1) Intermediate for heterocyclic synthesis; potential ligand in coordination chemistry.
5-tert-butyl-4-nitro-1H-pyrazol-3-ol C₇H₁₁N₃O₃ -OH (C3), tert-butyl (C5), -NO₂ (C4) Nitro group enhances acidity; crystallizes in triclinic space group P1 (a = 6.487 Å, b = 6.656 Å). Used in crystallography studies.
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine C₁₃H₁₇N₃ -NH₂ (C5), tert-butyl (N1), phenyl (C3) Amine functionality enables use in drug discovery (e.g., kinase inhibitors).
1-tert-Butyl-3-methyl-1H-pyrazole C₈H₁₄N₂ Methyl (C3), tert-butyl (N1) Non-polar substituents increase lipophilicity; used in agrochemical intermediates.
Pyrazole-chalcone derivatives Variable Chalcone moieties (C4/C5) Synthesized via Claisen-Schmidt condensation; regioselective formation of 1,2-oxazoles for medicinal chemistry.

Key Observations:

Substituent Effects on Reactivity and Functionality

  • The hydroxyl group in 1-tert-butyl-1H-pyrazol-3-ol enables hydrogen bonding, influencing crystal packing and solubility. In contrast, the nitro group in 5-tert-butyl-4-nitro-1H-pyrazol-3-ol increases acidity (pKa ~4–5) and stabilizes resonance structures, making it suitable for electrophilic substitution reactions .
  • Aromatic substituents (e.g., phenyl in 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine) enhance π-π stacking interactions, critical for biological target binding .

Nitro-substituted analogs (e.g., 5-tert-butyl-4-nitro-1H-pyrazol-3-ol) are pivotal in X-ray crystallography studies due to their well-defined hydrogen-bonding networks and triclinic packing .

Applications

  • Pharmaceuticals : Tert-butyl-pyrazole amines (e.g., 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine) are explored as kinase inhibitors due to their planar aromatic systems and hydrogen-bonding capacity .
  • Agrochemicals : Lipophilic derivatives like 1-tert-Butyl-3-methyl-1H-pyrazole are intermediates in pesticide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.